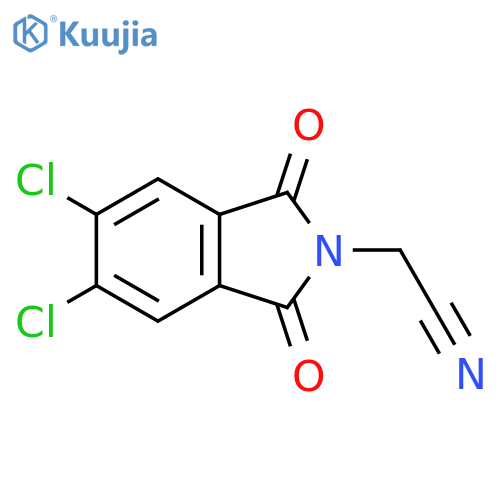Cas no 897296-03-6 (2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-)

897296-03-6 structure
商品名:2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-
CAS番号:897296-03-6
MF:C10H4Cl2N2O2
メガワット:255.056960105896
CID:6468284
2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 化学的及び物理的性質
名前と識別子
-
- 2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-
-
- インチ: 1S/C10H4Cl2N2O2/c11-7-3-5-6(4-8(7)12)10(16)14(2-1-13)9(5)15/h3-4H,2H2
- InChIKey: ZXKXMJDJUHXCJG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(Cl)C(Cl)=C2)C(=O)N1CC#N
2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680073-0.05g |
2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile |
897296-03-6 | 0.05g |
$212.0 | 2023-05-30 |
2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
897296-03-6 (2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-) 関連製品
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量